![molecular formula C20H12N2O2 B15170650 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 649762-90-3](/img/structure/B15170650.png)
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a fused naphthofuran ring system and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential antibacterial and anticancer activities.
Materials Science: Employed in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its application:
Comparison with Similar Compounds
Similar Compounds
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific electronic properties, which make it suitable for applications in organic electronics and as a potential therapeutic agent. The presence of both the naphthofuran and oxadiazole rings contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
649762-90-3 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-7-14(8-3-1)19-21-22-20(24-19)18-12-16-15-9-5-4-6-13(15)10-11-17(16)23-18/h1-12H |
InChI Key |
HAAKJHDLCDIVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


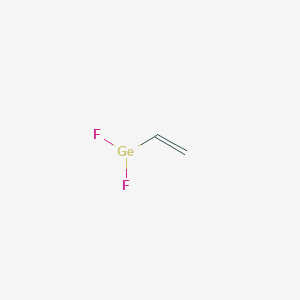
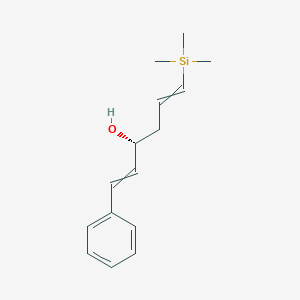
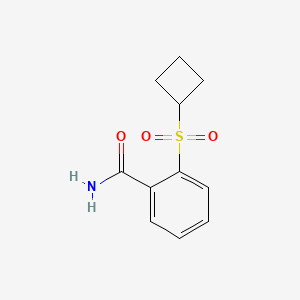
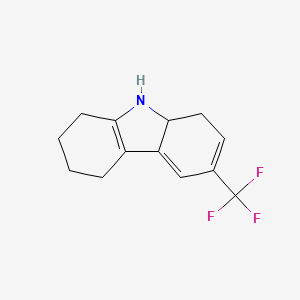

![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
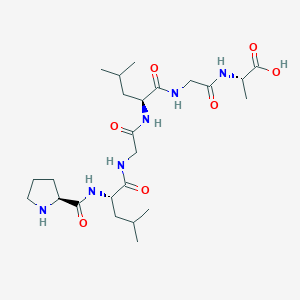
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
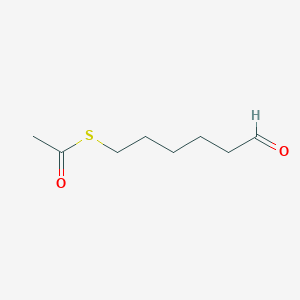
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)

![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
